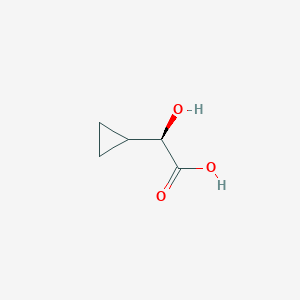
3-(2,2-Difluoroethoxy)-5-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluoroethoxy)-5-methylbenzoic acid is a fluorinated organic compound characterized by its unique chemical structure, which includes a difluoroethoxy group attached to a methylated benzoic acid framework. This compound is of interest in various scientific and industrial applications due to its distinct properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-difluoroethoxy)-5-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzoic acid as the starting material.
Esterification: The carboxylic acid group is first converted to an ester using an alcohol, such as methanol, in the presence of a strong acid catalyst.
Fluorination: The ester undergoes a fluorination reaction, where the hydroxyl group is replaced with a difluoroethoxy group. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydrolysis: The ester is then hydrolyzed back to the carboxylic acid form to yield this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques, such as column chromatography, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,2-Difluoroethoxy)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The difluoroethoxy group can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives such as this compound derivatives.
Reduction Products: Alcohols and aldehydes derived from the carboxylic acid group.
Substitution Products: Compounds with different functional groups replacing the difluoroethoxy group.
Aplicaciones Científicas De Investigación
3-(2,2-Difluoroethoxy)-5-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-(2,2-difluoroethoxy)-5-methylbenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated structure may enhance its binding affinity to certain receptors or enzymes, leading to biological or chemical activity.
Comparación Con Compuestos Similares
3-(2,2-Difluoroethoxy)aniline
3-(2,2-Difluoroethoxy)benzonitrile
3-(2,2-Difluoroethoxy)phenylboronic acid
Uniqueness: 3-(2,2-Difluoroethoxy)-5-methylbenzoic acid is unique due to its specific structural features, which confer distinct chemical and physical properties compared to similar compounds
Propiedades
IUPAC Name |
3-(2,2-difluoroethoxy)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-6-2-7(10(13)14)4-8(3-6)15-5-9(11)12/h2-4,9H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMOMERNBYDGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{2-methyl-7-azabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B8229597.png)

![Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8229609.png)








